![molecular formula C14H20N2O B3112346 N-[(3-methylphenyl)methyl]piperidine-2-carboxamide CAS No. 189069-86-1](/img/structure/B3112346.png)
N-[(3-methylphenyl)methyl]piperidine-2-carboxamide
Overview
Description
“N-[(3-methylphenyl)methyl]piperidine-2-carboxamide” is a chemical compound with the CAS Number: 189069-86-1 . It has a molecular weight of 232.33 . The IUPAC name for this compound is N-(3-methylbenzyl)-2-piperidinecarboxamide .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.33 . It is stored at a temperature of 28 C .Scientific Research Applications
Receptor Binding Affinity and Selectivity
Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, have been identified as pharmacophoric groups in antipsychotic agents. Research indicates that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. Studies on 4'-fluorobutyrophenones and 3-methyl-7-azaindoles contribute to understanding the selective and potent action at these receptors, underscoring the significance of composite structures in receptor selectivity and potency (Sikazwe et al., 2009).
Nanofiltration and Water Treatment
Piperazine-based nanofiltration (NF) membranes featuring a crumpled polyamide layer have shown potential for significant improvements in membrane separation performance. Recent advancements in crumpled Turing structures have led to an enhancement in water permeance. This development offers new insights into water and solute transport in NF membranes, promising better water permeance, selectivity, and antifouling performance for environmental applications, including water softening and purification (Shao et al., 2022).
Synthetic Routes in Drug Discovery
The synthesis and evaluation of ligands for therapeutic applications have leveraged the structural components of piperidine derivatives. Research into chiral sulfinamides, particularly tert-butanesulfinamide, has provided a methodological framework for asymmetric N-heterocycle synthesis via sulfinimines. This approach facilitates the creation of piperidines, pyrrolidines, azetidines, and their derivatives, highlighting their role in developing natural products and therapeutically relevant compounds (Philip et al., 2020).
Piperazine Derivatives in Medicinal Chemistry
Piperazine, a six-membered nitrogen-containing heterocycle, has been a focus in drug design due to its presence in a wide range of drugs with diverse therapeutic uses. Modifications to the piperazine nucleus have been instrumental in discovering new drugs with varied medicinal potentials, demonstrating the flexibility and significance of piperazine derivatives in drug discovery (Rathi et al., 2016).
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong ongoing interest in this field.
Mechanism of Action
Target of Action
N-[(3-methylphenyl)methyl]piperidine-2-carboxamide is a derivative of piperidine . Piperidine and its derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]piperidine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-4-6-12(9-11)10-16-14(17)13-7-2-3-8-15-13/h4-6,9,13,15H,2-3,7-8,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRMYQCWWZAEJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230712 | |
Record name | N-[(3-Methylphenyl)methyl]-2-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]piperidine-2-carboxamide | |
CAS RN |
189069-86-1 | |
Record name | N-[(3-Methylphenyl)methyl]-2-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189069-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-Methylphenyl)methyl]-2-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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